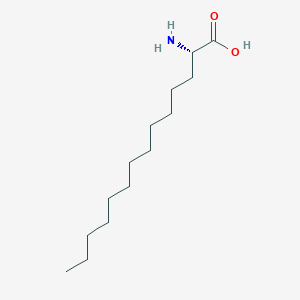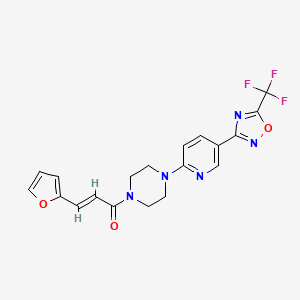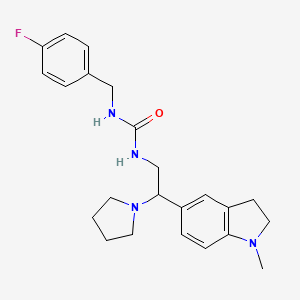
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
作用机制
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cell growth, inflammation, and cell death. The compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In addition, the compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway. In addition, the compound has been shown to protect neurons from oxidative stress and cell death by activating the Nrf2 pathway.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea in lab experiments is its potential as a drug target for the treatment of various diseases. The compound has been shown to have potential anti-cancer, anti-inflammatory, and neuroprotective activity, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis of this compound is complex and requires several steps, making it difficult to obtain in large quantities.
未来方向
There are several future directions for research on 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea. One direction is to further explore its potential as a drug target for the treatment of various diseases. This could involve further studies on its mechanism of action, as well as studies on its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a tool for studying various biological processes, such as cell growth, inflammation, and cell death. This could involve further studies on its biochemical and physiological effects, as well as studies on its interactions with other molecules and signaling pathways. Overall, this compound is a promising compound for scientific research, with potential applications in drug development and biological studies.
合成方法
The synthesis of 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea involves several steps. The first step is the reaction of 4-fluorobenzyl chloride with 1-methylindole to form 1-(4-fluorobenzyl)-1-methylindole. The second step involves the reaction of 1-(4-fluorobenzyl)-1-methylindole with N-(2-aminoethyl)-1-pyrrolidine to form this compound. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug target for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have potential anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, the compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O/c1-27-13-10-19-14-18(6-9-21(19)27)22(28-11-2-3-12-28)16-26-23(29)25-15-17-4-7-20(24)8-5-17/h4-9,14,22H,2-3,10-13,15-16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYLNPGEXPODIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


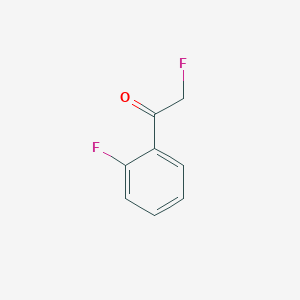
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide](/img/structure/B2660544.png)
![5-(sec-butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660545.png)
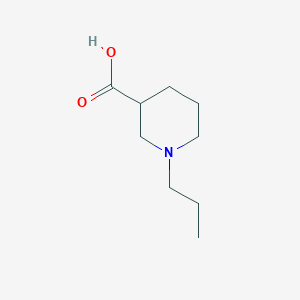
![Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2660550.png)
![N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-2-fluorobenzenesulfonamide](/img/structure/B2660552.png)
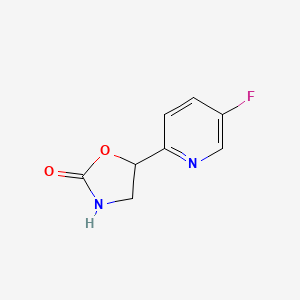
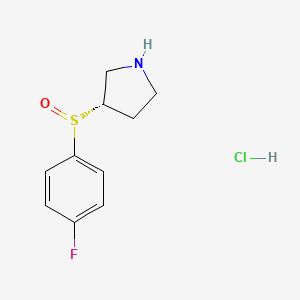
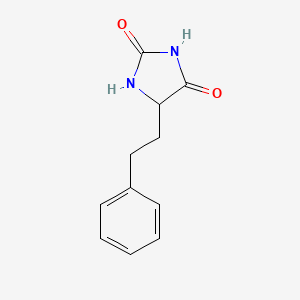
![8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)
